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molecular formula C19H13ClO3S B8565256 [5-(4-Chlorobenzoyl)-2-phenylthiophene-3-yl]acetic acid

[5-(4-Chlorobenzoyl)-2-phenylthiophene-3-yl]acetic acid

Cat. No. B8565256
M. Wt: 356.8 g/mol
InChI Key: LYIDFXWWTOCMHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08492428B2

Procedure details

To a stirred solution of 0.15 g (0.40 mmol) of the above ester in a mixture of 2 mL of THF and 1 mL of H2O was added 0.60 mL (0.60 mmol) of 1 N NaOH at room temperature. The resulting mixture was refluxed for 3 h. The solvent was evaporated in vacuo. The residue was dissolved in 5 mL of H2O and acidified with 0.11 mL of 1N HCl to give 0.14 g (100%) of 1 as a pale yellow solid: mp 142-143° C.; 1H NMR (400 MHz, CDCl3) δ 9.75 (brs, 1H), 7.84 (d, J=8.6 Hz, 2H), 7.62 (s, 1H), 7.462 (d, J=8.6 Hz, 2H), 7.46 (m, 5H), 3.71 (s, 2H); 13C NMR (100 MHz, CDCl3) δ 186.6, 176.5, 150.6, 140.9, 138.8, 137.2, 136.1, 132.4, 130.6, 129.7, 129.3, 129.2, 129.1, 128.9, 34.0; IR (KBr) cm−1 3058, 2921, 1715, 1628; LREIMS C19H13ClO3S requires 356.03. Found: 355 ([M+], 100%), 310 (25%), 244 (25%), 139 (42%).
Name
ester
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Name
Yield
100%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:25])[CH2:4][C:5]1[CH:9]=[C:8]([C:10](=[O:18])[C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=2)[S:7][C:6]=1[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.[OH-].[Na+]>C1COCC1.O>[Cl:17][C:14]1[CH:15]=[CH:16][C:11]([C:10]([C:8]2[S:7][C:6]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)=[C:5]([CH2:4][C:3]([OH:25])=[O:2])[CH:9]=2)=[O:18])=[CH:12][CH:13]=1 |f:1.2|

Inputs

Step One
Name
ester
Quantity
0.15 g
Type
reactant
Smiles
COC(CC1=C(SC(=C1)C(C1=CC=C(C=C1)Cl)=O)C1=CC=CC=C1)=O
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.6 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 5 mL of H2O

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=O)C2=CC(=C(S2)C2=CC=CC=C2)CC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.14 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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